
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39 g/mol . This compound is characterized by its pyridine core substituted with dimethyl and diphenyl groups, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide typically involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with aniline derivatives under specific conditions . The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography is common to achieve high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
- 2,6-Dimethylpyridine-3,5-dicarboxylic acid
- 2,6-Dimethyl-3,5-diphenylpyridine
- 2,6-Dimethyl-3,5-dicarboxylic acid-dianilide
Comparison: Compared to these similar compounds, 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both dimethyl and diphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
55275-98-4 |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-3-N,5-N-diphenylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-14-18(20(25)23-16-9-5-3-6-10-16)13-19(15(2)22-14)21(26)24-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
LRHJOMGZOYUGKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)C)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
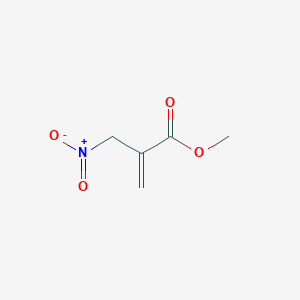
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)



![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
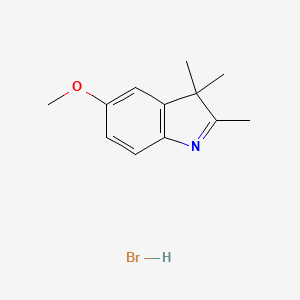
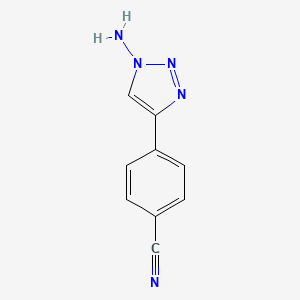
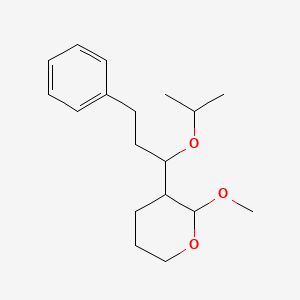
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
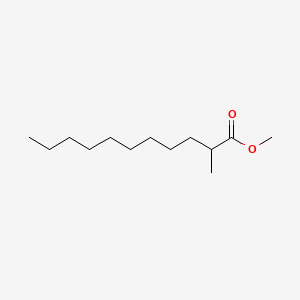

![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
